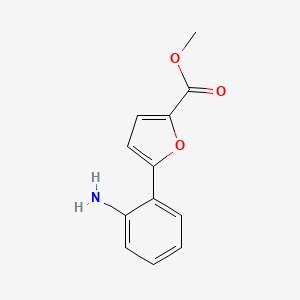

Methyl 5-(2-aminophenyl)furan-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-(2-aminophenyl)furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-15-12(14)11-7-6-10(16-11)8-4-2-3-5-9(8)13/h2-7H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWZTMZWNJSVMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20409339 | |

| Record name | methyl 5-(2-aminophenyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54023-14-2 | |

| Record name | methyl 5-(2-aminophenyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 54023-14-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 5-(2-aminophenyl)furan-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Aminophenylfuran Scaffold

Methyl 5-(2-aminophenyl)furan-2-carboxylate is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. The molecule integrates a furan-2-carboxylate core, a known pharmacophore present in various bioactive compounds, with a 2-aminophenyl substituent. This unique combination of structural motifs imparts the potential for a diverse range of biological activities and applications in the development of novel therapeutic agents and functional materials. The strategic placement of the amino group ortho to the furan ring offers a valuable handle for further chemical modifications, allowing for the construction of more complex molecular architectures. This guide, intended for researchers and professionals in drug development, provides a comprehensive overview of a robust and scientifically validated pathway for the synthesis of this target molecule, with a primary focus on the widely applicable palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Retrosynthetic Analysis: Devising a Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, points towards the disconnection of the carbon-carbon bond between the furan ring and the phenyl ring. This disconnection suggests a cross-coupling reaction as the key synthetic step. Among the various cross-coupling methodologies, the Suzuki-Miyaura reaction stands out due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acid derivatives.

This leads to two readily accessible starting materials: a 5-halofuran-2-carboxylate derivative and a 2-aminophenylboronic acid. This approach is advantageous as it allows for the late-stage introduction of the aminophenyl moiety, providing flexibility in the synthesis of analogues.

Caption: Retrosynthetic analysis of this compound.

Synthesis of Precursors: Building the Foundation

A successful synthesis hinges on the efficient preparation of the starting materials. The following sections detail the established procedures for obtaining Methyl 5-bromofuran-2-carboxylate and 2-Aminophenylboronic acid.

Synthesis of Methyl 5-bromofuran-2-carboxylate

Methyl 5-bromofuran-2-carboxylate serves as the electrophilic partner in the Suzuki-Miyaura coupling. It can be synthesized from commercially available 5-bromo-2-furoic acid via esterification. A common and effective method involves the use of thionyl chloride (SOCl₂) in methanol.

Experimental Protocol:

-

To a solution of 5-bromo-2-furoic acid (1 equivalent) in methanol (approximately 5-10 mL per gram of acid), add thionyl chloride (2-3 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Remove the solvent and excess thionyl chloride under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield Methyl 5-bromofuran-2-carboxylate as a solid.[1]

Alternatively, direct bromination of methyl 2-furoate can be employed.

Experimental Protocol:

-

To a solution of methyl 2-furoate (1 equivalent) in a suitable solvent (e.g., chloroform or acetic acid), add bromine (1.1 equivalents) dropwise at a controlled temperature (typically 0-10 °C).

-

Stir the reaction mixture at room temperature until the starting material is consumed.

-

Quench the reaction with a solution of sodium thiosulfate to remove excess bromine.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by distillation or column chromatography.

Synthesis of 2-Aminophenylboronic acid

2-Aminophenylboronic acid is the nucleophilic partner in the cross-coupling reaction. A common route to its synthesis involves the reduction of the corresponding nitro compound, 2-nitrophenylboronic acid, which is commercially available. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol:

-

Dissolve 2-nitrophenylboronic acid (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C, typically 5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC until the starting material is fully consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 2-aminophenylboronic acid. The product can often be used without further purification, but recrystallization can be performed if necessary.

The Core Transformation: Suzuki-Miyaura Cross-Coupling

The cornerstone of this synthetic pathway is the palladium-catalyzed Suzuki-Miyaura cross-coupling of Methyl 5-bromofuran-2-carboxylate with 2-aminophenylboronic acid. The success of this reaction is highly dependent on the choice of catalyst, ligand, base, and solvent system. The presence of the free amino group in 2-aminophenylboronic acid can sometimes lead to side reactions or catalyst inhibition. While protection of the amino group is an option, recent advances in catalyst systems often allow for successful coupling without this extra step.

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol (General Procedure):

-

In a flame-dried Schlenk flask, combine Methyl 5-bromofuran-2-carboxylate (1 equivalent), 2-aminophenylboronic acid (1.2-1.5 equivalents), and a suitable base (e.g., potassium carbonate or cesium carbonate, 2-3 equivalents).

-

Add a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂], typically 1-5 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or toluene.

-

Heat the reaction mixture with stirring to a temperature between 80-110 °C. The optimal temperature will depend on the specific catalyst and substrates used.

-

Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. For challenging couplings, such as those involving heteroaryl halides or substrates with potentially coordinating groups like the amino group, ligands like triphenylphosphine (in Pd(PPh₃)₄) or dppf provide the necessary stability and reactivity to the palladium center, facilitating the catalytic cycle.

-

Base: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction. It activates the boronic acid by forming a more nucleophilic boronate species. Carbonates like K₂CO₃ and Cs₂CO₃ are commonly used due to their effectiveness and compatibility with a wide range of functional groups.

-

Solvent: A mixture of an organic solvent and water is often employed. The organic solvent (e.g., dioxane, toluene) solubilizes the organic reactants and catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species. Degassing the solvent is important to remove dissolved oxygen, which can oxidize and deactivate the palladium(0) catalyst.

Quantitative Data Summary:

| Starting Material (Furan) | Starting Material (Boronic Acid) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Methyl 5-bromobenzofuran-2-carboxylate | Phenylboronic acid | Pd(II)-complex (0.1) | Cs₂CO₃ | Toluene | 150 (MW) | 0.4 | ~96 | [2] |

| 4-bromoacetophenone | 4-aminophenylboronic acid HCl | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 80-100 | 4-12 | Varies | [3] |

| Heteroaryl bromides | Heteroarylboronic acids | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME | 80 | 12 | 70-90 | General Protocol |

Note: The yields and reaction conditions are illustrative and may vary depending on the specific substrates and experimental setup.

Alternative Synthetic Strategies

While the Suzuki-Miyaura coupling is the recommended primary route, other classical furan synthesis methods could potentially be adapted. These are presented here as conceptual alternatives.

Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. To synthesize the target molecule via this route, one would require a 1,4-dicarbonyl precursor bearing the 2-aminophenyl and the carboxylate functionalities at the appropriate positions. The synthesis of such a precursor could be complex, making this a less direct approach compared to the cross-coupling strategy.

Caption: General scheme of the Paal-Knorr furan synthesis.

Fiesselmann Furan Synthesis

The Fiesselmann synthesis provides access to substituted furans from the reaction of a β-keto ester with an α-halo ketone. Adapting this method would necessitate the synthesis of a β-keto ester or an α-halo ketone incorporating the 2-aminophenyl group. Similar to the Paal-Knorr synthesis, the preparation of the required starting materials could be multi-step and potentially low-yielding.

Conclusion

The synthesis of this compound is most efficiently and strategically accomplished via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers high convergence, modularity, and is supported by a wealth of literature on similar transformations. The key steps involve the preparation of the requisite starting materials, Methyl 5-bromofuran-2-carboxylate and 2-aminophenylboronic acid, followed by their coupling under optimized conditions. This guide provides a robust framework for researchers to successfully synthesize this valuable compound and its analogues, paving the way for further exploration of their potential applications in drug discovery and materials science.

References

-

Dawood, K. M., Farag, A. M., El-Deftar, M. M., Gardiner, M., & Abdelaziz, H. A. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using a 2-quinolinealdoxime-Pd(II)-complex. ARKIVOC, 2013(iii), 210-226. Available at: [Link]

-

Wikipedia. Paal–Knorr synthesis. Available at: [Link]

-

ResearchGate. Paal‐Knorr synthetic methods for substituted furans using either protonic acid or Lewis acid as the catalyst/reagent. Available at: [Link]

-

YouTube. Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. Available at: [Link]

-

ResearchGate. Fiesselmann-type synthesis of... Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Chemical Reviews, 109(7), 2535-2562. Available at: [Link]

-

National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

Sources

Spectroscopic and Synthetic Profile of Methyl 5-(2-aminophenyl)furan-2-carboxylate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics and a plausible synthetic pathway for Methyl 5-(2-aminophenyl)furan-2-carboxylate. This molecule, featuring a key 2-aminophenyl substituent on a furan-2-carboxylate core, is of significant interest to researchers in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in peer-reviewed literature, this document leverages predictive models, analysis of structurally analogous compounds, and established chemical principles to offer a robust, theoretical characterization. This guide is intended to serve as a foundational resource for scientists engaged in the synthesis, identification, and application of novel furan derivatives.

Introduction: Chemical and Pharmaceutical Context

Furan-containing compounds are ubiquitous in nature and form the structural backbone of numerous pharmaceuticals and biologically active molecules. The furan ring, a five-membered aromatic heterocycle, is a versatile scaffold in drug design, valued for its ability to engage in various biological interactions. The introduction of an aminophenyl group at the 5-position of a furan-2-carboxylate ester, as in this compound, creates a molecule with a rich electronic profile and multiple points for further chemical modification. Such structures are precursors to more complex heterocyclic systems and are investigated for a range of therapeutic applications, including as antimicrobial and anticancer agents.[1][2][3] A thorough understanding of the spectroscopic signature of this core molecule is paramount for its unambiguous identification and for quality control during synthesis and downstream applications.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra are based on the analysis of substituent effects on the furan and benzene rings. For comparative purposes, we can reference the reported data for Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, which provides a reasonable proxy for the furan ring system's signals, with expected adjustments for the electronic differences between the substituents.[1]

2.1.1. Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the furan and phenyl rings, as well as a singlet for the methyl ester protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~3.80 | Singlet | 3H | -OCH₃ | Typical range for methyl ester protons. |

| ~5.0-6.0 | Broad Singlet | 2H | -NH₂ | Chemical shift and broadness are dependent on solvent and concentration; protons are exchangeable with D₂O. |

| ~6.8-7.5 | Multiplet | 4H | Phenyl H | The ortho, meta, and para protons of the 2-aminophenyl group will exhibit complex splitting patterns (likely a combination of doublets and triplets). |

| ~6.9-7.2 | Doublet | 1H | Furan H (position 3) | The proton at C3 of the furan ring will be a doublet due to coupling with the proton at C4. |

| ~7.2-7.4 | Doublet | 1H | Furan H (position 4) | The proton at C4 of the furan ring will be a doublet due to coupling with the proton at C3. |

2.1.2. Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~52 | -OCH₃ | Typical chemical shift for a methyl ester carbon. |

| ~110-120 | Furan C3 & Phenyl C3', C5' | Aromatic carbons influenced by adjacent heteroatoms and amino group. |

| ~120-130 | Furan C4 & Phenyl C4', C6' | Aromatic carbons in the phenyl ring. |

| ~130-140 | Phenyl C1' | Quaternary carbon of the phenyl ring attached to the furan. |

| ~140-150 | Furan C2 & Furan C5 | Carbons of the furan ring attached to the ester and phenyl groups. |

| ~145-155 | Phenyl C2' | Carbon bearing the amino group, shifted downfield by the nitrogen. |

| ~160 | C=O | Carbonyl carbon of the ester group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound (Molecular Formula: C₁₂H₁₁NO₃), the predicted monoisotopic mass is 217.0739 g/mol .[4] High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Table of Predicted m/z Adducts: [4]

| Adduct | Predicted m/z |

| [M+H]⁺ | 218.0812 |

| [M+Na]⁺ | 240.0631 |

| [M+K]⁺ | 256.0370 |

| [M-H]⁻ | 216.0666 |

M represents the parent molecule.

Fragmentation Pattern Rationale: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 217 would be expected. Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 186, followed by the loss of carbon monoxide (-CO) to yield a fragment at m/z 158. Other fragmentations could involve cleavage of the bond between the furan and phenyl rings.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-O, and C-N bonds, as well as aromatic C-H and C=C vibrations.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3500 | N-H stretch | Primary Amine (-NH₂) |

| 3000-3100 | C-H stretch | Aromatic C-H |

| 2850-2960 | C-H stretch | Methyl C-H (-OCH₃) |

| ~1720 | C=O stretch | Ester Carbonyl |

| 1500-1600 | C=C stretch | Aromatic Rings |

| 1200-1300 | C-O stretch | Ester C-O |

| 1100-1200 | C-N stretch | Aryl Amine C-N |

Proposed Synthesis and Purification

A plausible and efficient synthetic route to this compound is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids.

Synthetic Workflow

The proposed synthesis involves the coupling of methyl 5-bromofuran-2-carboxylate with 2-aminophenylboronic acid.

Caption: Proposed Suzuki coupling workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Methyl 5-bromofuran-2-carboxylate

-

2-Aminophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium Carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Deionized Water

-

Ethyl Acetate

-

Hexane

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine methyl 5-bromofuran-2-carboxylate (1.0 eq), 2-aminophenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water to the flask.

-

Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: Characterize the purified product by NMR, MS, and IR spectroscopy to confirm its identity and purity.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling the reagents and solvents.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Palladium Catalyst: Palladium catalysts are toxic and should be handled with care.

-

Boronic Acids: Boronic acids can be irritants. Avoid inhalation and contact with skin.

-

Solvents: Toluene and ethyl acetate are flammable. Keep away from ignition sources.

Conclusion

This technical guide provides a detailed, albeit theoretical, spectroscopic and synthetic profile of this compound. The predicted NMR, MS, and IR data offer a valuable reference for the identification and characterization of this compound. The proposed Suzuki coupling synthesis provides a reliable and scalable method for its preparation. It is the author's hope that this guide will facilitate further research and development of novel furan-based compounds for a variety of scientific applications.

References

-

Di Micco, S., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(2), M1365. Available at: [Link]

-

Thirumal, Y., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(4). Available at: [Link]

-

ResearchGate. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

Sources

A Comprehensive Technical Guide to Methyl 5-(2-aminophenyl)furan-2-carboxylate: Synthesis, Characterization, and Potential Applications

Abstract

Methyl 5-(2-aminophenyl)furan-2-carboxylate is a heterocyclic compound featuring a furan core substituted with an aminophenyl and a methyl carboxylate group. This guide provides an in-depth exploration of its molecular structure, plausible synthetic pathways, and predicted physicochemical and spectroscopic properties. Drawing upon established principles of organic chemistry and spectral analysis of analogous structures, we delineate a robust framework for the synthesis and characterization of this molecule. Furthermore, we discuss its potential applications in medicinal chemistry and materials science, positioning it as a valuable scaffold for future research and development.

Introduction: The Significance of the Furan Scaffold

Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in the architecture of numerous pharmacologically active compounds.[1][2] Its unique electronic and structural characteristics make it a valuable pharmacophore in drug discovery. The furan moiety can serve as a bioisosteric replacement for a phenyl group, offering a modified balance of hydrophilicity and lipophilicity that can be advantageous for optimizing the pharmacokinetic profiles of drug candidates.[3] Furan derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3] The incorporation of the furan nucleus is a well-established strategy in the design of novel therapeutic agents.[4]

The subject of this guide, this compound, integrates three key functional components: the furan ring, an ortho-substituted aminophenyl group, and a methyl ester. This combination of an electron-donating amino group and an electron-withdrawing ester group on a conjugated system suggests intriguing electronic properties and a rich potential for chemical modification and biological activity.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central furan ring with substituents at the 2 and 5 positions.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H11NO3 | [5] |

| Molecular Weight | 217.22 g/mol | [6] |

| Monoisotopic Mass | 217.0739 Da | [5] |

| XlogP (predicted) | 2.2 | [5] |

| Hydrogen Bond Donor Count | 1 (from the amine) | [6] |

| Hydrogen Bond Acceptor Count | 3 (from the ester and furan oxygen) | [6] |

| Rotatable Bond Count | 3 | [6] |

Note: These properties are computationally predicted and serve as a guideline for experimental design.

The presence of both a hydrogen bond donor (the primary amine) and multiple hydrogen bond acceptors makes this molecule capable of engaging in various intermolecular interactions, which is a critical consideration in drug-receptor binding.

Strategic Synthesis of 2,5-Disubstituted Furans

A logical retrosynthetic analysis suggests disconnecting the bond between the furan ring and the aminophenyl group. This leads to two key precursors: a furan derivative functionalized at the 5-position for coupling (e.g., a boronic acid or ester) and a suitably protected 2-haloaniline.

Proposed Synthetic Workflow

Caption: Proposed Suzuki coupling workflow for the synthesis of the target molecule.

Detailed Experimental Protocol (Hypothetical)

-

Protection of 2-Bromoaniline: To a solution of 2-bromoaniline in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) followed by di-tert-butyl dicarbonate (Boc₂O). Stir the reaction at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).

-

Borylation of Methyl 5-bromofuran-2-carboxylate: In a reaction vessel, combine methyl 5-bromofuran-2-carboxylate, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate) in an appropriate solvent (e.g., dioxane). Heat the mixture under an inert atmosphere until the starting material is consumed.

-

Suzuki Coupling: Combine the protected 2-bromoaniline and the borylated furan ester in a reaction flask with a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., aqueous sodium carbonate) in a suitable solvent system (e.g., toluene/ethanol). Heat the reaction mixture under reflux until TLC indicates the formation of the desired product.

-

Deprotection: Dissolve the purified coupled product in a solvent such as dichloromethane and add an acid (e.g., trifluoroacetic acid). Stir at room temperature until the protecting group is cleaved.

-

Purification: The final product can be purified using column chromatography on silica gel.

Structural Elucidation and Characterization

The identity and purity of the synthesized this compound would be confirmed using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the phenyl and furan rings. The furan protons should appear as doublets. The protons on the aminophenyl ring will exhibit splitting patterns characteristic of an ortho-substituted benzene ring. The amino group protons will likely appear as a broad singlet, and the methyl ester protons as a sharp singlet around 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons of both rings, and the methyl carbon of the ester. For comparison, the ¹³C-NMR of a similar compound, Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, shows the ester carbonyl carbon at approximately 158.72 ppm and the methyl carbon at 52.23 ppm.[10]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. The predicted exact mass is 217.07389321 Da.[6] The fragmentation pattern can also provide valuable structural information. Predicted collision cross-section data for various adducts, such as [M+H]⁺ and [M+Na]⁺, are available and can be used to confirm the identity of the compound.[5][11]

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1720-1740 cm⁻¹), and C-O stretching bands.

Potential Applications in Drug Discovery and Materials Science

The structural motifs present in this compound suggest a range of potential applications, particularly in the field of medicinal chemistry.

Medicinal Chemistry

Furan derivatives are known to possess a wide array of pharmacological activities.[2][4] The aminophenylfuran scaffold can be considered a privileged structure in drug design.

-

Anticancer Activity: Many furan-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines.[12][13] The presence of the amino group provides a handle for further derivatization to potentially enhance activity and selectivity.

-

Antimicrobial Agents: The furan ring is a key component in several antimicrobial drugs.[3] Novel furan derivatives are continuously being explored for their potential to combat drug-resistant bacteria and fungi.

-

Enzyme Inhibition: The 2,5-disubstituted furan scaffold has been utilized to develop inhibitors for various enzymes, including P-glycoprotein, which is involved in multidrug resistance in cancer.[14]

Caption: The relationship between the core scaffold and its potential applications.

Materials Science

The conjugated system of the aminophenylfuran core suggests potential applications in materials science.

-

Dyes and Pigments: Furan derivatives with amino groups can serve as intermediates for dyes and pigments.[4] The specific substitution pattern in this compound could lead to interesting photophysical properties.

-

Organic Electronics: The electronic properties of this molecule could be exploited in the development of organic semiconductors or other electronic materials.

Conclusion and Future Directions

This compound represents a molecule of significant interest with a rich potential for exploration in both medicinal chemistry and materials science. While direct experimental data on this specific compound is limited, this guide provides a comprehensive theoretical framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures.

Future research should focus on the successful synthesis and purification of this compound, followed by a thorough experimental validation of its predicted spectroscopic and physicochemical properties. Subsequently, screening for various biological activities, including anticancer and antimicrobial properties, would be a logical next step. The versatile functional groups of this molecule also open up avenues for the creation of a library of derivatives, which could lead to the discovery of novel compounds with enhanced potency and selectivity for various therapeutic targets.

References

- Slideshare. (n.d.). Applications of furan and its derivative.

- PubChemLite. (n.d.). This compound (C12H11NO3).

- ResearchGate. (n.d.). ChemInform Abstract: A Short, Gram-Scale Synthesis of 2,5-Disubstituted Furans.

- ACS Publications. (2017). Synthesis of 2,5-Disubstituted Furans from Sc(OTf)3 Catalyzed Reaction of Aryl Oxiranediesters with γ-Hydroxyenones. The Journal of Organic Chemistry.

- PubMed. (2023). Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell. European Journal of Medicinal Chemistry.

- PubMed. (2017). Synthesis of 2,5-Disubstituted Furans from Sc(OTf)3 Catalyzed Reaction of Aryl Oxiranediesters with γ-Hydroxyenones. The Journal of Organic Chemistry.

- MDPI. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives.

- Fluorochem. (n.d.). Methyl 5-(4-aminophenyl)furan-2-carboxylate.

- PubChem. (n.d.). 5-[2-(Aminomethyl)phenyl]furan-2-carboxylic acid.

- Stenutz. (n.d.). methyl 5-(4-aminophenyl)furan-2-carboxylate.

- ResearchGate. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives.

- Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives.

- MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate.

- Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.

- Pharmacological activity of furan derivatives. (2024).

- ResearchGate. (n.d.). Scheme 1. Synthetic route to methyl-5-(hydroxymethyl)-2-furan carboxylate.

- PubMed. (n.d.). Furans, thiophenes and related heterocycles in drug discovery.

- PubChemLite. (n.d.). Methyl 5-(4-aminophenyl)furan-2-carboxylate (C12H11NO3).

- BenchChem. (n.d.). Application Notes and Protocols: Furan Derivatives in Medicinal Chemistry.

- Florida Atlantic University. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate.

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. wisdomlib.org [wisdomlib.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Applications of furan and its derivative | PPTX [slideshare.net]

- 5. PubChemLite - this compound (C12H11NO3) [pubchemlite.lcsb.uni.lu]

- 6. 5-[2-(Aminomethyl)phenyl]furan-2-carboxylic acid | C12H11NO3 | CID 175248475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of 2,5-Disubstituted Furans from Sc(OTf)3 Catalyzed Reaction of Aryl Oxiranediesters with γ-Hydroxyenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate [mdpi.com]

- 11. PubChemLite - Methyl 5-(4-aminophenyl)furan-2-carboxylate (C12H11NO3) [pubchemlite.lcsb.uni.lu]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 14. Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Methyl 5-(2-aminophenyl)furan-2-carboxylate

This guide provides an in-depth analysis of Methyl 5-(2-aminophenyl)furan-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. We will explore its chemical identity, structural characteristics, plausible synthetic routes, and potential applications, grounded in established chemical principles and supported by relevant safety data. This document is intended for researchers, chemists, and professionals in drug development seeking a detailed understanding of this specific furan derivative.

Core Identity and Chemical Properties

This compound is an organic compound featuring a central furan ring substituted with a methyl carboxylate group and an aminophenyl group. The precise arrangement of these functional groups is critical to its chemical behavior and potential utility.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number. Based on available chemical databases, the CAS number for this compound is 54023-14-2 [1]. It is crucial to distinguish this ortho-substituted amine from its isomers, such as Methyl 5-(3-aminophenyl)furan-2-carboxylate (CAS: 54023-06-2) and Methyl 5-(4-aminophenyl)furan-2-carboxylate (CAS: 52939-06-7), as the position of the amino group significantly influences the molecule's electronic properties and reactivity[2][3][4].

Structural and Physicochemical Data

A summary of the key computed and experimental properties is presented below. These parameters are fundamental for predicting the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 54023-14-2 | ChemicalBook[1] |

| Molecular Formula | C₁₂H₁₁NO₃ | PubChem[5] |

| Molecular Weight | 217.22 g/mol | PubChem[6] |

| Monoisotopic Mass | 217.0739 Da | PubChemLite[5] |

| IUPAC Name | This compound | PubChemLite[5] |

| SMILES | COC(=O)C1=CC=C(O1)C2=CC=CC=C2N | PubChemLite[5] |

| InChI Key | VFWZTMZWNJSVMH-UHFFFAOYSA-N | PubChemLite[5] |

| Predicted XlogP | 2.2 | PubChemLite[5] |

| Hydrogen Bond Donors | 1 (from the amine group) | Computed |

| Hydrogen Bond Acceptors | 4 (from ester oxygen and furan oxygen) | Computed |

Molecular Structure Visualization

The two-dimensional structure of this compound illustrates the spatial relationship between the furan core and its substituents.

Caption: 2D structure of this compound.

Synthesis Methodology: A Plausible Approach

While specific synthesis protocols for this compound are not detailed in the provided search results, a viable synthetic strategy can be inferred from established organic chemistry reactions and procedures for analogous compounds. A modified Meerwein arylation, as described for the synthesis of Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, presents a logical and effective pathway[7].

This approach involves the diazotization of an aniline derivative followed by a copper-catalyzed reaction with a furan substrate. The final step would involve the reduction of a nitro group to the target amine.

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process:

-

Diazotization: 2-Nitroaniline is treated with a source of nitrous acid (e.g., NaNO₂ in strong acid) at low temperatures (0-5 °C) to form a stable diazonium salt. This intermediate is highly reactive and is typically used immediately.

-

Meerwein Arylation: The diazonium salt is then added to a solution containing methyl furan-2-carboxylate and a copper(II) catalyst, such as CuCl₂. This reaction couples the aryl group to the furan ring, yielding Methyl 5-(2-nitrophenyl)furan-2-carboxylate.

-

Nitro Group Reduction: The final step is the reduction of the nitro group to an amine. This can be achieved using various standard reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation (H₂ over Pd/C).

Caption: Proposed synthetic workflow for the target compound.

Research Context and Potential Applications

The furan scaffold is a prominent structural motif in many bioactive natural products and synthetic compounds. Research into substituted furans has revealed a wide range of biological activities, making them attractive targets for drug discovery.[8][9]

Antimicrobial and Anticancer Potential

Derivatives of 5-phenyl-furan-2-carboxylic acid have been identified as a promising class of antimycobacterial agents that target iron acquisition in Mycobacterium tuberculosis[7]. Iron homeostasis is a critical virulence factor for the pathogen, and its disruption represents a novel therapeutic strategy[7].

Furthermore, studies on related furan derivatives, such as those derived from methyl-5-(hydroxymethyl)-2-furan carboxylate, have demonstrated cytotoxic activity against various cancer cell lines, including HeLa and HepG2[8][9][10]. The amine derivatives, in particular, have shown potent biological activity[8][9]. This suggests that this compound could be a valuable intermediate or a candidate for screening in anticancer and antimicrobial assays. The presence of the primary amine provides a reactive handle for further chemical modification to optimize activity and pharmacokinetic properties.

Safety, Handling, and Storage

As no specific safety data sheet (SDS) for this compound was found, a conservative approach to handling is required, based on data for structurally similar compounds. Furan derivatives and aromatic amines can present various hazards.

Hazard Identification and Precautionary Measures

Based on SDS information for analogous compounds, the following hazards should be anticipated[11][12][13]:

-

Serious Eye Irritation (H319): Causes serious eye irritation.[11][12][13]

-

Respiratory Irritation (H335): May cause respiratory irritation.[13]

-

Acute Oral Toxicity (H302): May be harmful if swallowed.[13]

Precautionary Protocol:

| Precaution Type | Recommended Action | Citation |

| Prevention | Wash hands and exposed skin thoroughly after handling. Wear protective gloves, clothing, eye protection, and face protection. Avoid breathing dust, fumes, or vapors. Use only outdoors or in a well-ventilated area. | [11][12][13] |

| Response (First Aid) | If on skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention. If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. If swallowed: Rinse mouth and seek medical attention. | [11][12][13][14] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store locked up and away from oxidizing agents. | [11][12][14] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | [12] |

This information should be used as a guideline. A substance-specific risk assessment should always be conducted before handling this chemical.

Conclusion

This compound is a compound with significant potential, primarily as a building block in the synthesis of novel therapeutic agents. Its structural similarity to molecules with known antimycobacterial and anticancer activities makes it a compelling target for further investigation. The synthetic pathway outlined provides a reliable basis for its preparation, enabling broader access for the research community. Adherence to stringent safety protocols is essential when handling this and related chemical entities.

References

-

Angene Chemical. (2025, February 26). Safety Data Sheet. Retrieved from [Link]

-

Stenutz. methyl 5-(4-aminophenyl)furan-2-carboxylate. Retrieved from [Link]

-

PubChem. 5-[2-(Aminomethyl)phenyl]furan-2-carboxylic acid. Retrieved from [Link]

-

PubChemLite. This compound (C12H11NO3). Retrieved from [Link]

-

Mori, M., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(4), M1492. Retrieved from [Link]

-

Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). Retrieved from [Link]

-

ResearchGate. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]

-

ResearchGate. (2022). Scheme 2. Amine derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate. Retrieved from [Link]

Sources

- 1. 5-(2-AMINO-PHENYL)-FURAN-2-CARBOXYLIC ACID METHYL ESTER | 54023-14-2 [amp.chemicalbook.com]

- 2. 52939-06-7|Methyl 5-(4-aminophenyl)furan-2-carboxylate|BLD Pharm [bldpharm.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 54023-06-2|Methyl 5-(3-aminophenyl)furan-2-carboxylate|BLD Pharm [bldpharm.com]

- 5. PubChemLite - this compound (C12H11NO3) [pubchemlite.lcsb.uni.lu]

- 6. 5-[2-(Aminomethyl)phenyl]furan-2-carboxylic acid | C12H11NO3 | CID 175248475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. angenechemical.com [angenechemical.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to Methyl 5-(2-aminophenyl)furan-2-carboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Furan Scaffold in Medicinal Chemistry

The furan ring system is a cornerstone in the architecture of many biologically active molecules and natural products.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic rings, such as benzene, make it a privileged scaffold in drug discovery.[1] Furan derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[2][3] The versatility of the furan core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This guide focuses on a specific, promising derivative: Methyl 5-(2-aminophenyl)furan-2-carboxylate, a molecule with significant potential for further investigation in medicinal chemistry and materials science.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached through several modern organic chemistry methodologies. Two of the most viable and strategic routes are the Meerwein arylation and the Suzuki cross-coupling reaction.

Method 1: Meerwein Arylation and Subsequent Reduction

The Meerwein arylation offers a classical yet effective method for the formation of the aryl-furan bond.[4] This approach involves the reaction of an aryl diazonium salt with an electron-rich alkene, in this case, the furan ring of methyl 2-furoate. A plausible synthetic pathway is outlined below:

Step 1: Diazotization of 2-Nitroaniline

2-Nitroaniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt.

Step 2: Meerwein Arylation of Methyl 2-Furoate

The freshly prepared diazonium salt is then added to a solution of methyl 2-furoate in the presence of a copper(II) salt catalyst. The reaction proceeds via a radical mechanism to yield Methyl 5-(2-nitrophenyl)furan-2-carboxylate.

Step 3: Reduction of the Nitro Group

The final step involves the reduction of the nitro group to an amine. This can be achieved using a variety of reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with palladium on carbon, to afford the target molecule, this compound.

Experimental Protocol: Meerwein Arylation Approach (Proposed)

Materials:

-

2-Nitroaniline

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Methyl 2-furoate

-

Copper(II) Chloride (CuCl₂)

-

Acetone

-

Tin(II) Chloride dihydrate (SnCl₂·2H₂O)

-

Ethyl acetate

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Diazotization: Dissolve 2-nitroaniline (1.0 eq) in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath. Slowly add an aqueous solution of NaNO₂ (1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature.

-

Meerwein Arylation: In a separate flask, dissolve methyl 2-furoate (1.2 eq) and CuCl₂ (0.1 eq) in acetone. To this solution, add the freshly prepared diazonium salt solution dropwise at room temperature. Stir the reaction mixture for 12-24 hours.

-

Work-up and Isolation of the Nitro Intermediate: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄. Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain Methyl 5-(2-nitrophenyl)furan-2-carboxylate.

-

Reduction: Dissolve the isolated nitro compound in ethanol and add a solution of SnCl₂·2H₂O (3.0 eq) in concentrated HCl. Heat the mixture to reflux for 2-4 hours.

-

Final Work-up and Purification: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the final product by column chromatography to yield this compound.

Method 2: Palladium-Catalyzed Suzuki Cross-Coupling

The Suzuki cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, and it represents a modern alternative for the synthesis of 5-arylfurans.[5]

Step 1: Synthesis of Methyl 5-bromofuran-2-carboxylate

This starting material can be prepared from commercially available 5-bromofuroic acid via esterification with methanol in the presence of an acid catalyst.

Step 2: Suzuki Coupling

Methyl 5-bromofuran-2-carboxylate is then coupled with 2-aminophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or K₂CO₃), and a suitable solvent system (e.g., toluene/water or dioxane/water).

Experimental Protocol: Suzuki Coupling Approach (Proposed)

Materials:

-

Methyl 5-bromofuran-2-carboxylate

-

2-Aminophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Sodium Carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask, add Methyl 5-bromofuran-2-carboxylate (1.0 eq), 2-aminophenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq).

-

Solvent Addition and Reflux: Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio). Heat the reaction mixture to reflux and stir for 12-24 hours under an inert atmosphere.

-

Work-up and Purification: Cool the reaction to room temperature and add water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain this compound.

Diagrammatic Representation of Synthetic Pathways

Caption: Proposed synthetic routes to this compound.

Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Molecular Formula | C₁₂H₁₁NO₃ | PubChem[6] |

| Molecular Weight | 217.22 g/mol | PubChem[6] |

| XLogP3 | 2.2 | PubChem[6] |

| Hydrogen Bond Donor Count | 1 | PubChem[6] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[6] |

| Rotatable Bond Count | 3 | PubChem[6] |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the furan and phenyl rings. The furan protons will likely appear as doublets in the downfield region. The protons of the aminophenyl group will exhibit complex splitting patterns. The methyl ester protons will be a singlet at approximately 3.8-3.9 ppm, and the amine protons will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 12 carbons. The carbonyl carbon of the ester will be the most downfield signal. The aromatic carbons will appear in the range of 110-160 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1720 cm⁻¹), and C=C stretching of the aromatic rings (around 1500-1600 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 217.07).

Potential Applications in Drug Discovery and Materials Science

The structural features of this compound suggest several potential areas of application, particularly in medicinal chemistry.

Anticancer and Antimicrobial Potential

Furan-2-carboxylate derivatives are known to possess significant biological activities.[7][8] The presence of the aminophenyl moiety can further enhance these properties. The amino group can act as a hydrogen bond donor, potentially improving binding to biological targets. Furthermore, the aniline substructure is a common feature in many anticancer and antimicrobial agents.[9] It is plausible that this compound could serve as a scaffold for the development of novel therapeutic agents. For instance, derivatives of furan-2-carboxamide have shown potent antiproliferative activity against various cancer cell lines.[7]

Enzyme Inhibition

The furan ring and the aminophenyl group can participate in various non-covalent interactions with enzyme active sites, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions. This makes the molecule a candidate for screening against a range of enzymatic targets. For example, some furan derivatives have been investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy.

Materials Science

The aromatic and polar nature of the molecule suggests potential applications in materials science, for instance, as a building block for novel polymers or as a component in organic electronic materials.

Diagrammatic Representation of Potential Applications

Caption: Potential application areas for this compound.

Conclusion and Future Directions

This compound is a molecule of significant interest due to its furan scaffold and aminophenyl substituent, both of which are prevalent in medicinally active compounds. While detailed experimental data on this specific molecule is limited, established synthetic methodologies such as the Meerwein arylation and Suzuki coupling provide clear pathways for its preparation. The predicted physicochemical and spectroscopic properties offer a solid foundation for its characterization. The potential applications in drug discovery, particularly in the development of anticancer and antimicrobial agents, warrant further investigation. Future research should focus on the successful synthesis and full spectroscopic characterization of this compound, followed by a comprehensive evaluation of its biological activities to unlock its full therapeutic potential.

References

-

One-Pot Synthesis of N-Aryl-5-aryl-2-furoyl Amides via Reaction of 5-Aryl-2-furoic Acid with Arylamines. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

- Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.

-

Meerwein arylation. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

- Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). Molecules, 27(8), 2568.

- Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3464-3468.

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry, 40(2).

-

Scheme 1. Synthetic route to methyl-5-(hydroxymethyl)-2-furan carboxylate. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

- Pharmacological activity of furan derivatives. (2024). World Journal of Advanced Research and Reviews, 21(2), 1135-1142.

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

- Anticancer activity of novel 3‐(furan‐2‐yl)pyrazolyl and 3‐(thiophen‐2‐yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies. (2022). Journal of Heterocyclic Chemistry, 59(10), 1769-1782.

-

This compound. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

- Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). Oriental Journal of Chemistry, 35(2).

- Methyl 5-(2-Fluoro-4-nitrophenyl)

- Synthesis methods for the preparation of 2-furoic acid derivatives. (n.d.). Google Patents.

-

Scheme 2. Amine derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020).

- Synthesis and biological activity studies of furan derivatives. (2009). European Journal of Medicinal Chemistry, 44(9), 3718-3722.

-

Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.

- Structure of two aniline derivatives as potent anticancer lead compounds. (2019). Journal of Molecular Structure, 1180, 64-72.

- Metin, T. (2011). Basic 1H- and 13C-NMR Spectroscopy. Springer.

- Aminative Suzuki–Miyaura coupling. (2024). Science, 383(6689), 1334-1340.

-

Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

- A scalable carboxylation route to furan-2,5-dicarboxylic acid. (2017). Green Chemistry, 19(10), 2346-2354.

- Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl). (2022). ACS Omega, 7(41), 36809-36822.

- Mechanism of Meerwein Arylation of Furan Derivatives. (2015). Russian Journal of Organic Chemistry, 51(7), 969-973.

-

Mechanism of Meerwein arylation of furan derivatives. (n.d.). Scilit. Retrieved January 21, 2026, from [Link]

- Design, synthesis and biological evaluation of 2,5-dimethylfuran-3-carboxylic acid derivatives as potential IDO1 inhibitors. (2019). Bioorganic & Medicinal Chemistry, 27(8), 1605-1618.

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. ijabbr.com [ijabbr.com]

- 3. wisdomlib.org [wisdomlib.org]

- 4. Meerwein arylation - Wikipedia [en.wikipedia.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. PubChemLite - this compound (C12H11NO3) [pubchemlite.lcsb.uni.lu]

- 7. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Starting Materials for the Synthesis of Methyl 5-(2-aminophenyl)furan-2-carboxylate

Introduction: The Significance of Methyl 5-(2-aminophenyl)furan-2-carboxylate

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a substituted aminophenyl group attached to a furan-2-carboxylate core, makes it a valuable scaffold for the synthesis of a diverse range of biologically active molecules and functional organic materials. The strategic selection of starting materials is paramount to achieving an efficient, scalable, and cost-effective synthesis of this target molecule. This guide provides a detailed exploration of the primary synthetic routes, focusing on the rationale behind the choice of starting materials and the underlying chemical principles.

Core Synthetic Strategies and Starting Material Selection

The synthesis of this compound can be approached through several strategic disconnections. Two of the most logical and experimentally validated approaches are:

-

Palladium-Catalyzed Cross-Coupling Reactions: This modern and versatile approach involves the formation of the C-C bond between the furan and phenyl rings as the key step.

-

Classical Diazotization and Coupling followed by Reduction: A more traditional route that leverages well-established diazonium chemistry to construct the aryl-furan bond.

This guide will delve into the specifics of each strategy, outlining the required starting materials and the rationale for their selection.

Strategy 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a powerful and widely adopted method for the formation of C-C bonds between aromatic and heteroaromatic rings.[1] This approach offers high functional group tolerance and often proceeds with high yields and selectivity.[2]

Conceptual Framework

The core principle of this strategy is the palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and an organic halide or triflate. For the synthesis of our target molecule, two primary variations of this approach are considered:

-

Route A: Coupling of a furan boronic acid derivative with a substituted aniline derivative.

-

Route B: Coupling of a phenylboronic acid derivative with a substituted furan.

Visualizing the Palladium-Catalyzed Workflow

Caption: Palladium-Catalyzed Suzuki Coupling Routes.

Detailed Analysis of Starting Materials for Strategy 1

| Starting Material | Role | Rationale for Selection |

| Methyl 5-bromofuran-2-carboxylate | Furan building block with a leaving group | Commercially available or readily synthesized from methyl 2-furoate. The bromide is a good leaving group for palladium-catalyzed cross-coupling reactions. The ester group is generally stable under these conditions. |

| 2-Aminophenylboronic acid | Phenyl building block with a boronic acid group | A common reagent in Suzuki couplings. The amino group can sometimes interfere with the catalytic cycle, so careful selection of the catalyst, ligand, and base is crucial. Alternatively, a protected amine or a nitro group (which is later reduced) can be used. |

| Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate | Furan building block with a boronic ester group | Can be synthesized from methyl 5-bromofuran-2-carboxylate via a Miyaura borylation reaction. Boronic esters often offer improved stability and solubility compared to boronic acids. |

| 2-Bromoaniline or 2-Iodoaniline | Phenyl building block with a leaving group | Readily available starting materials. The iodide is generally more reactive than the bromide in oxidative addition to the palladium catalyst. |

| Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) | Catalyst | The choice of catalyst and ligand is critical for the efficiency of the cross-coupling reaction. For example, tetrakis(triphenylphosphine)palladium(0) is a common choice for Suzuki couplings.[3] The specific complex will depend on the reactivity of the coupling partners. |

| Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) | Activator | The base is required to activate the boronic acid or ester for transmetalation to the palladium center. The choice of base can significantly impact the reaction rate and yield. |

Experimental Protocol: Suzuki-Miyaura Coupling (Route B)

-

To a reaction vessel, add methyl 5-bromofuran-2-carboxylate (1.0 eq.), 2-aminophenylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

A solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water, is added.

-

The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) is added under a stream of inert gas.

-

The reaction mixture is heated to a temperature between 80-100 °C and stirred until the starting materials are consumed (monitored by TLC or LC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Strategy 2: Diazotization-Coupling and Subsequent Reduction

This classical approach involves the formation of a diazonium salt from an aniline derivative, which then undergoes a coupling reaction with the furan ring. The final step is the reduction of a nitro group to the desired amine. A similar procedure has been described for the synthesis of a related compound, methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate.[4]

Conceptual Framework

This multi-step synthesis can be broken down as follows:

-

Diazotization: Conversion of an amino group on the phenyl ring (in the presence of a nitro group) into a diazonium salt using a nitrite source under acidic conditions.

-

Gomberg-Bachmann or Meerwein Arylation: The diazonium salt reacts with the furan ring to form the C-C bond.

-

Reduction: The nitro group is reduced to an amine to yield the final product.

Visualizing the Diazotization-Reduction Workflow

Caption: Diazotization-Coupling and Reduction Pathway.

Detailed Analysis of Starting Materials for Strategy 2

| Starting Material | Role | Rationale for Selection |

| 2-Nitroaniline | Phenyl building block | A readily available and inexpensive starting material. The amino group is used for the diazotization, and the nitro group serves as a precursor to the final amino group. |

| **Sodium Nitrite (NaNO₂) ** | Diazotizing agent | The standard reagent for converting primary aromatic amines to diazonium salts in the presence of a strong acid. |

| Hydrochloric Acid (HCl) | Acid catalyst | Provides the acidic medium necessary for the formation of nitrous acid from sodium nitrite and stabilizes the resulting diazonium salt. |

| Methyl 2-furoate | Furan building block | An electron-rich heterocycle that can undergo electrophilic attack by the diazonium salt. It is a commercially available starting material.[5] |

| Reducing Agent (e.g., SnCl₂, H₂/Pd-C, Fe/HCl) | Reductant for the nitro group | Several reagents can effectively reduce an aromatic nitro group to an amine. Tin(II) chloride is a common laboratory-scale reagent for this transformation. Catalytic hydrogenation offers a cleaner workup but may require specialized equipment. |

Experimental Protocol: Diazotization, Coupling, and Reduction

Step 1 & 2: Diazotization and Coupling

-

2-Nitroaniline (1.0 eq.) is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite (1.0 eq.) in water is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes to ensure complete formation of the diazonium salt.

-

In a separate flask, methyl 2-furoate (1.0 eq.) is dissolved in a suitable solvent (e.g., acetone or water).

-

The cold diazonium salt solution is added portion-wise to the solution of methyl 2-furoate. The reaction may require a catalyst such as copper(II) chloride.[4]

-

The reaction is allowed to warm to room temperature and stirred for several hours until the reaction is complete.

-

The product, methyl 5-(2-nitrophenyl)furan-2-carboxylate, is isolated by filtration or extraction and purified if necessary.

Step 3: Reduction

-

The methyl 5-(2-nitrophenyl)furan-2-carboxylate from the previous step is dissolved in a suitable solvent such as ethanol or ethyl acetate.

-

A reducing agent, such as tin(II) chloride dihydrate (3-5 eq.) in concentrated HCl, is added.

-

The mixture is heated to reflux and stirred until the reduction is complete (monitored by TLC or LC-MS).

-

After cooling, the reaction is carefully neutralized with a base (e.g., aqueous sodium bicarbonate or sodium hydroxide).

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

Purification by column chromatography yields the final product, this compound.

Conclusion: A Comparative Overview and Future Directions

Both the palladium-catalyzed cross-coupling and the diazotization-reduction strategies offer viable pathways to this compound, each with its own set of advantages and considerations.

-

Palladium-catalyzed methods are generally more versatile and often provide higher yields with fewer steps. However, the cost of palladium catalysts and the need for specialized ligands can be a drawback for large-scale synthesis.

-

The diazotization-reduction pathway utilizes inexpensive and readily available starting materials, making it a potentially more cost-effective option. However, this route involves multiple steps and the handling of potentially unstable diazonium intermediates.

The choice of the optimal synthetic route will depend on factors such as the desired scale of the synthesis, the availability of starting materials and reagents, and the specific equipment and expertise available in the laboratory. Further research into greener and more atom-economical synthetic methods, such as C-H activation, may provide even more efficient routes to this valuable compound in the future.[6]

References

- Lian, S., Su, H., Zhao, B. X., Liu, W. Y., Zheng, L. W., & Miao, J. Y. (2009). Synthesis and discovery of pyrazole-5-carbohydrazide N-glycosides as inducer of autophagy in A549 lung cancer cells. Bioorganic & medicinal chemistry, 17(20), 7085-7092.

- Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)

- Methyl 5-(2-Fluoro-4-nitrophenyl)

- Synthesis of 2-Aminofurans and 2-Unsubstituted Furans via Carbenoid-Mediated [3 + 2] Cycloaddition.

- Synthetic route to methyl-5-(hydroxymethyl)-2-furan carboxylate.

- Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings.

- Synthesis of Furan and Thiophene. SlideShare.

- Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. PMC - NIH.

- A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. NIH.

- Paal–Knorr synthesis. Wikipedia.

- Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes. American Chemical Society.

- Mechanism of Fiesselmann thiophene synthesis.

- Palladium‐Catalyzed Direct C‐4 Arylation of 2,5‐Disubstituted Furans with Aryl Bromides. Sci-Hub.

- Methyl 5-(2-aminophenyl)

- Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. Semantic Scholar.

- Synthesis of 2-phenylfuran. PrepChem.com.

- Methyl 5-formylfuran-2-carboxyl

- Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives.

- Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds.

- Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes. YouTube.

- Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluorobor

- Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.

- Methyl 5-(3-hydroxyphenyl)

- Paal-Knorr Synthesis. Alfa Chemistry.

- Synthesis of Furan, Pyrrole and Thiophene. YouTube.

- Fiesselmann thiophene synthesis.

- Methyl 2-furoate (Methyl furan-2-carboxyl

Sources

- 1. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. prepchem.com [prepchem.com]

- 4. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Theoretical and Practical Profile of Methyl 5-(2-aminophenyl)furan-2-carboxylate

Abstract

Methyl 5-(2-aminophenyl)furan-2-carboxylate is a heterocyclic building block possessing a unique constellation of structural motifs: a furan core, an ortho-substituted aniline, and a methyl ester. This arrangement offers significant potential for scaffold diversification in medicinal chemistry and materials science. The furan ring acts as a bioisosteric replacement for a phenyl group, potentially improving metabolic stability and pharmacokinetic profiles, while the primary amine and ester functionalities serve as versatile handles for subsequent chemical modifications.[1] This technical guide provides a comprehensive overview of the theoretical properties, probable synthetic routes, spectroscopic characteristics, and potential applications of this compound, offering a foundational resource for researchers in drug discovery and chemical synthesis.

Chemical Identity and Structural Elucidation

The fundamental identity of a molecule is defined by its structure and core identifiers. This compound combines an aromatic amine with a substituted furan ester, creating a scaffold with significant synthetic versatility.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₂H₁₁NO₃ | [2] |

| Molecular Weight | 217.22 g/mol | [3][4][5] |

| Canonical SMILES | COC(=O)C1=CC=C(O1)C2=CC=CC=C2N | [2] |

| InChI Key | VFWZTMZWNJSVMH-UHFFFAOYSA-N |[2] |

The molecule's 2D structure, depicted below, highlights the key functional groups available for chemical manipulation. The ortho-positioning of the amine relative to the furan linkage introduces specific steric and electronic features that can influence both reactivity and biological target engagement.

Caption: 2D Structure of this compound.

Theoretical Physicochemical and Pharmacokinetic Properties